
(R)-3-Acetoxy-2-phenylpropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Acetoxy-2-phenylpropanoic Acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxy group and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetoxy-2-phenylpropanoic Acid typically involves the esterification of ®-3-hydroxy-2-phenylpropanoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction yields ®-3-Acetoxy-2-phenylpropanoic Acid as the primary product.
Industrial Production Methods: On an industrial scale, the production of ®-3-Acetoxy-2-phenylpropanoic Acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: ®-3-Acetoxy-2-phenylpropanoic Acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-3-hydroxy-2-phenylpropanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Hydrolysis: ®-3-hydroxy-2-phenylpropanoic acid and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: ®-3-hydroxy-2-phenylpropanoic acid.
Scientific Research Applications
®-3-Acetoxy-2-phenylpropanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Acetoxy-2-phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The phenyl group provides hydrophobic interactions that can influence the compound’s binding affinity to target molecules. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways and enzyme activities.
Comparison with Similar Compounds
®-3-Hydroxy-2-phenylpropanoic Acid: A precursor in the synthesis of ®-3-Acetoxy-2-phenylpropanoic Acid.
(S)-3-Acetoxy-2-phenylpropanoic Acid: The enantiomer of ®-3-Acetoxy-2-phenylpropanoic Acid with different stereochemistry.
Phenylacetic Acid: A structurally similar compound with a phenyl group attached to an acetic acid backbone.
Uniqueness: ®-3-Acetoxy-2-phenylpropanoic Acid is unique due to its specific stereochemistry and the presence of both acetoxy and phenyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
131682-38-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R)-3-acetyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
OXGQBORIYFGJPM-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




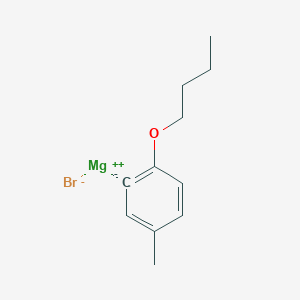
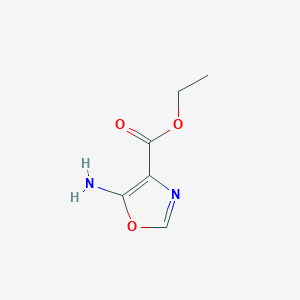
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
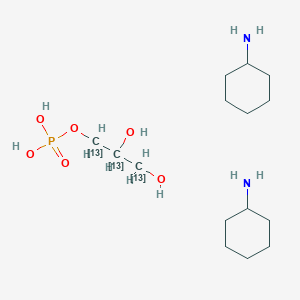
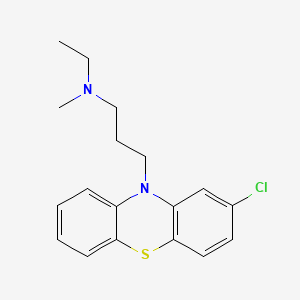
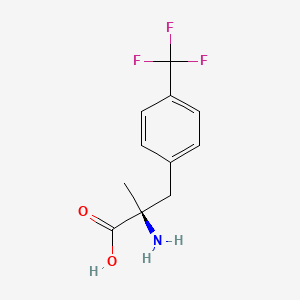

![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
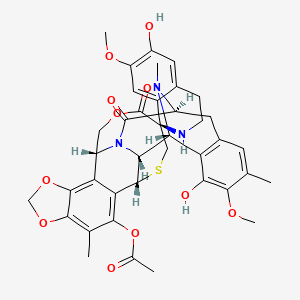
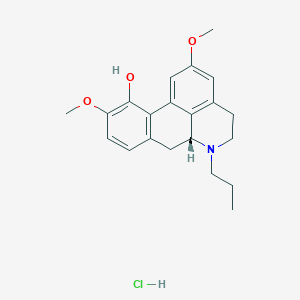
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
